molecular formula C13H13BrN2O B14898046 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B14898046
M. Wt: 293.16 g/mol
InChI Key: QAYFGEUHCSQERT-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H13BrN2O It is a derivative of aniline, featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-methoxyaniline to yield 4-bromo-3-methoxyaniline. This intermediate is then subjected to a nucleophilic substitution reaction with pyridin-3-ylmethylamine under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom allows for further functionalization, while the methoxy group and pyridin-3-ylmethyl moiety contribute to its biological activity and binding properties .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

4-bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C13H13BrN2O/c1-17-13-7-11(4-5-12(13)14)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3

InChI Key

QAYFGEUHCSQERT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC2=CN=CC=C2)Br

Origin of Product

United States

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